

Solubility and stability of 4,8-Dimethylquinolin-2-ol in different solvents

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Compound of Interest

Compound Name: 4,8-Dimethylquinolin-2-ol

Cat. No.: B188844

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Technical Guide: Solubility and Stability of 4,8-Dimethylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of **4,8-Dimethylquinolin-2-ol**. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on established protocols and predictive analysis based on the behavior of structurally related quinolinone derivatives. It is intended to be a practical resource for researchers to design and execute experiments to characterize this compound. Included are detailed experimental workflows, data presentation tables, and visualizations to guide the laboratory investigation.

Introduction to 4,8-Dimethylquinolin-2-ol

4,8-Dimethylquinolin-2-ol, also known as 4,8-dimethyl-2(1H)-quinolinone, is a heterocyclic organic compound. It belongs to the quinolinone class, a scaffold of significant interest in medicinal chemistry. The physicochemical properties of a compound are critical to its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Known Physicochemical Properties:

- Molecular Formula: C₁₁H₁₁NO
- Molecular Weight: 173.21 g/mol [1]
- CAS Number: 5349-78-0[1][2]
- Appearance: Solid[1]
- Melting Point: 219 - 221 °C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. While specific quantitative solubility data for **4,8-Dimethylquinolin-2-ol** in various solvents is not readily available in the literature, its structure suggests it is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The presence of the quinolinone core, a largely aromatic and rigid system, contributes to its hydrophobicity. The methyl groups further increase this characteristic. However, the lactam group (-C(=O)-NH-) can participate in hydrogen bonding, which may afford some solubility in polar protic and aprotic solvents.

For research and development purposes, determining the solubility in a range of solvents is essential. Below is a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of **4,8-Dimethylquinolin-2-ol**

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Water	25	Shake-Flask		
Phosphate-Buffered Saline (pH 7.4)	25	Shake-Flask		
0.1 N HCl	25	Shake-Flask		
5% Dextrose in Water (D5W)	25	Shake-Flask		
Ethanol	25	Shake-Flask		
Methanol	25	Shake-Flask		
Acetone	25	Shake-Flask		
Dimethyl Sulfoxide (DMSO)	25	Shake-Flask		
N,N-Dimethylformamide (DMF)	25	Shake-Flask		

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

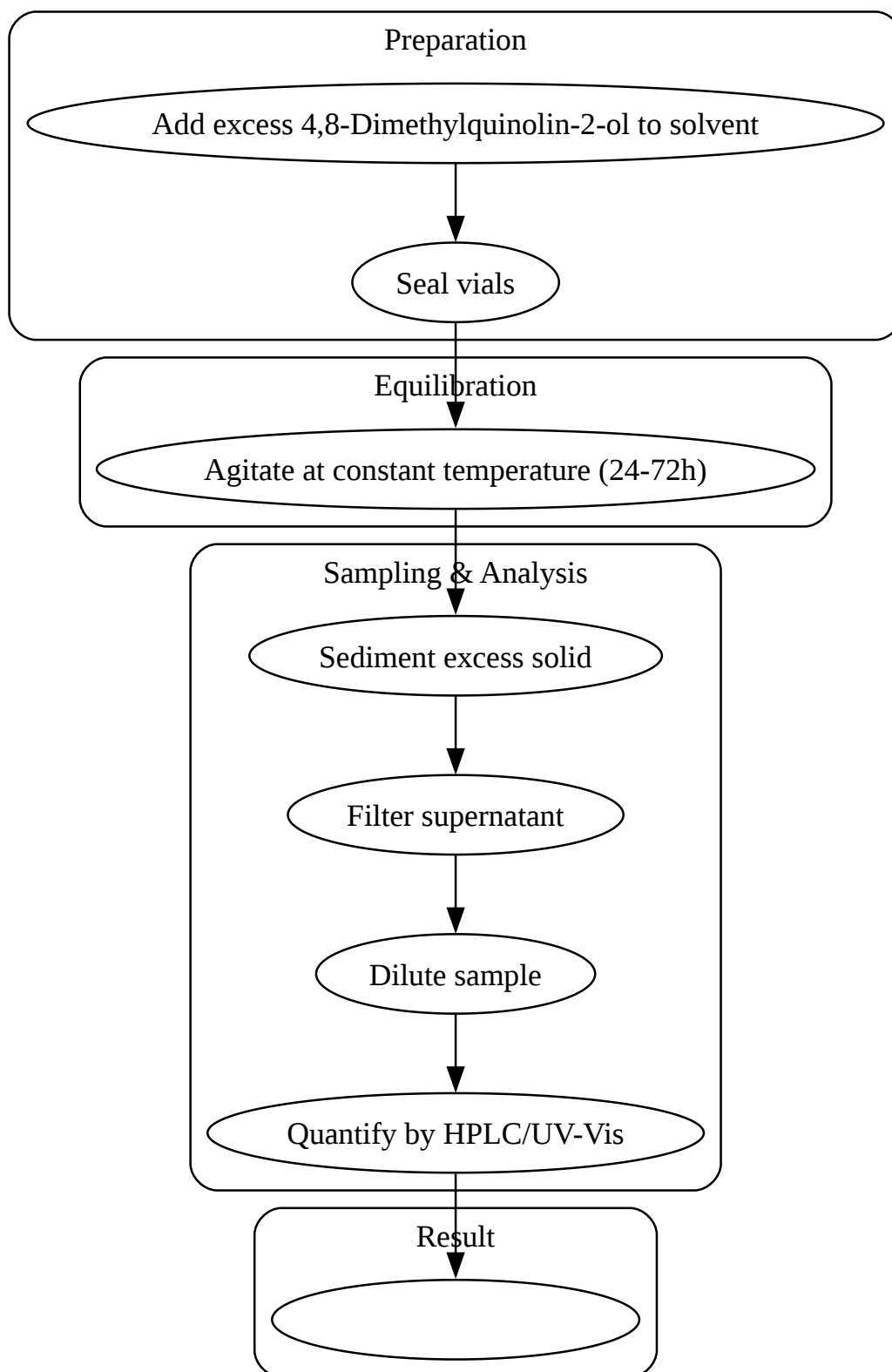
- **4,8-Dimethylquinolin-2-ol**
- Selected solvents (e.g., water, PBS, ethanol, DMSO)

- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- Syringes and syringe filters (0.45 μm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4,8-Dimethylquinolin-2-ol** to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
- Sample Collection and Preparation:
 - After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a 0.45 μm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

- Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
 - Prepare a calibration curve using standard solutions of **4,8-Dimethylquinolin-2-ol** of known concentrations.
 - Determine the concentration of the compound in the diluted sample from the calibration curve.
- Calculation:
 - Calculate the solubility of **4,8-Dimethylquinolin-2-ol** in the original saturated solution, taking into account the dilution factor.



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Forced Degradation Stability Workflow

Conclusion

While specific experimental data on the solubility and stability of **4,8-Dimethylquinolin-2-ol** are not currently available in publicly accessible literature, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols for the shake-flask solubility method and forced degradation studies are robust and widely applicable. The data tables and workflow diagrams offer a structured approach to data collection and experimental design. The insights gained from such studies will be invaluable for the continued development of **4,8-Dimethylquinolin-2-ol** in pharmaceutical and scientific applications.

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References

- 1. 4,8-dimethylquinolin-2-ol | 5349-78-0 [sigmaaldrich.com]
- 2. CAS 5349-78-0 | Sigma-Aldrich [sigmaaldrich.com]
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